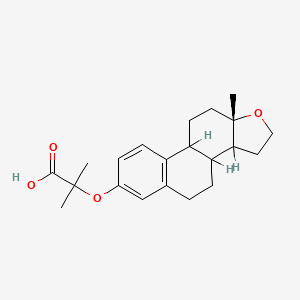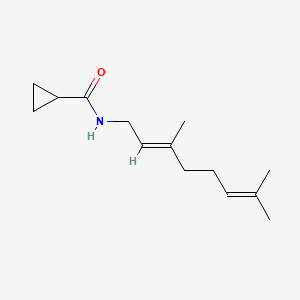
3-Acetylneamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetylneamine is a derivative of neamine, which is a component of the aminoglycoside antibiotic neomycin. Neomycin is produced by the fermentation of the actinomycete Streptomyces fradiae and is used in various pharmaceutical applications
Métodos De Preparación
3-Acetylneamine can be synthesized through the acetylation of neamine. One method involves the reaction of neamine with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature, and the product is purified through column chromatography. Industrial production methods may involve similar acetylation reactions but on a larger scale, with optimized conditions for higher yields and purity.
Análisis De Reacciones Químicas
3-Acetylneamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to neamine or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Acetylneamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-acetylneamine involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other aminoglycosides, where the compound binds to the 30S subunit of the ribosome, causing misreading of the mRNA and ultimately leading to bacterial cell death . The molecular targets include ribosomal RNA and specific proteins involved in the translation process.
Comparación Con Compuestos Similares
3-Acetylneamine is similar to other neamine derivatives, such as:
Propiedades
| 54617-39-9 | |
Fórmula molecular |
C14H28N4O7 |
Peso molecular |
364.39 g/mol |
Nombre IUPAC |
N-[(1S,2R,3R,4S,5R)-5-amino-2-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxycyclohexyl]acetamide |
InChI |
InChI=1S/C14H28N4O7/c1-4(19)18-6-2-5(16)9(20)12(23)13(6)25-14-8(17)11(22)10(21)7(3-15)24-14/h5-14,20-23H,2-3,15-17H2,1H3,(H,18,19)/t5-,6+,7-,8-,9+,10-,11-,12-,13-,14-/m1/s1 |
Clave InChI |
YJZDNCZWNZNHGB-JPYLPOILSA-N |
SMILES isomérico |
CC(=O)N[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N |
SMILES canónico |
CC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)CN)O)O)N)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


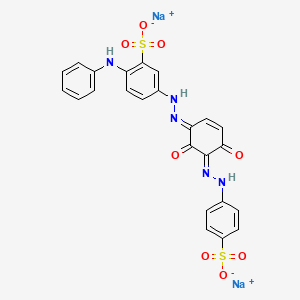
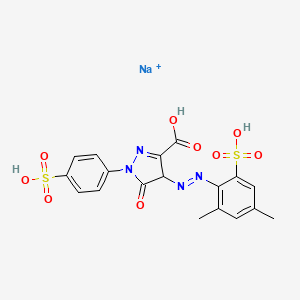

![3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid](/img/structure/B12777700.png)
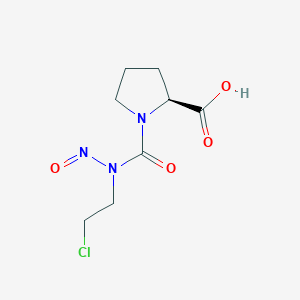
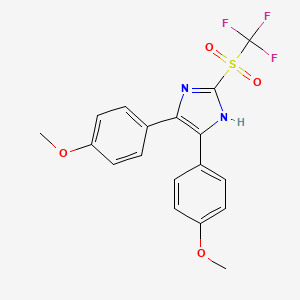
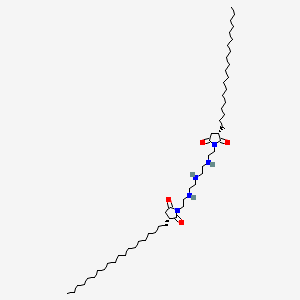
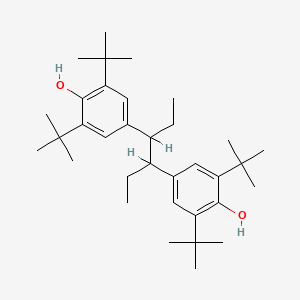

![(5S,5aS,8aR,9R)-5-[2-(diethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12777742.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate](/img/structure/B12777765.png)
